2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C13H15NO2 It is a derivative of naphthalene, characterized by the presence of an amino group and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while reduction can produce naphthylamines or naphthols.
Scientific Research Applications
2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the methoxy group.
2-Amino-2-(6-methoxynaphthalen-2-yl)ethan-1-ol: Similar structure but with an additional amino group.
1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Similar structure but lacks the amino group.
Uniqueness
The presence of both the amino and methoxy groups in 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol makes it unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-amino-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H15NO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13,15H,8,14H2,1H3 |
InChI Key |
BCEXJMFVZFCSNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(CN)O |
Origin of Product |
United States |
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